molecular formula C8H13Cl3N2 B1433275 1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride CAS No. 1373223-72-3

1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride

Cat. No.: B1433275
CAS No.: 1373223-72-3
M. Wt: 243.6 g/mol
InChI Key: QPPITZULMOSCBF-UHFFFAOYSA-N
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Description

1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its molecular structure, which includes a pyridine ring substituted with a chlorine atom and an ethylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride typically involves the following steps:

  • Chlorination: The starting material, 2-ethylpyridine, undergoes chlorination to introduce the chlorine atom at the 4-position of the pyridine ring.

  • Amination: The chlorinated pyridine is then subjected to amination to introduce the ethylamine group.

  • Dihydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled conditions to ensure the purity and yield of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can occur at the pyridine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Substitution reactions typically require nucleophiles and suitable reaction conditions, such as the presence of a strong base.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Various substituted derivatives of the pyridine ring.

Scientific Research Applications

1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

  • Industry: Utilized in the production of materials and chemicals for industrial applications.

Mechanism of Action

The mechanism by which 1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride can be compared with other similar compounds, such as:

  • 2-Chloropyridine: Similar structure but lacks the ethylamine group.

  • 4-Chloropyridine: Different position of the chlorine atom on the pyridine ring.

  • Ethylamine: Lacks the pyridine ring and chlorine atom.

Uniqueness: The presence of both the chlorine atom and the ethylamine group in the same molecule makes this compound unique compared to its similar compounds. This combination of functional groups allows for a wide range of chemical reactions and applications.

Biological Activity

1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H13ClN2
  • Molecular Weight : 172.65 g/mol
  • CAS Number : 1965309-61-8

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate the activity of various molecular targets, leading to significant biological effects, including:

  • Enzyme Interaction : The compound is utilized in studies investigating enzyme interactions, particularly those involved in metabolic pathways and signal transduction.
  • Receptor Binding : It exhibits binding affinity towards certain receptors, which may influence physiological responses and therapeutic outcomes.

Biological Activity Findings

Research has indicated that this compound possesses various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, similar compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity : In vitro assays have shown that derivatives of this compound can inhibit the proliferation of cancer cells, indicating potential use in oncology .
  • Neuropharmacological Effects : Compounds with similar structures have been identified as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in treating neurodegenerative diseases .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated significant antibacterial activity, with specific attention to its effects on S. aureus and E. coli. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli
Target CompoundTBDTBD

Study 2: Cancer Cell Proliferation Inhibition

In another investigation focusing on cancer therapeutics, this compound was tested against breast cancer cell lines (4T1 cells). The results demonstrated that it could significantly inhibit cell growth and induce apoptosis, suggesting a mechanism involving receptor modulation.

Properties

IUPAC Name

2-(4-chloropyridin-2-yl)propan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2.2ClH/c1-8(2,10)7-5-6(9)3-4-11-7;;/h3-5H,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPITZULMOSCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=CC(=C1)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride
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1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride
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1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride
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1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride
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1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride
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1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride

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